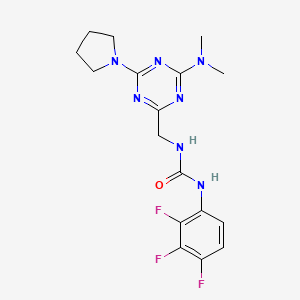

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Beschreibung

This compound is a triazine-based urea derivative featuring a dimethylamino group at the 4-position and a pyrrolidin-1-yl substituent at the 6-position of the triazine core. Such structural attributes are common in kinase inhibitors and other bioactive molecules, where the triazine scaffold serves as a versatile platform for drug discovery .

Eigenschaften

IUPAC Name |

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2,3,4-trifluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N7O/c1-26(2)15-23-12(24-16(25-15)27-7-3-4-8-27)9-21-17(28)22-11-6-5-10(18)13(19)14(11)20/h5-6H,3-4,7-9H2,1-2H3,(H2,21,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCUZQBCNYYDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and dimethylamine.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where pyrrolidine reacts with the triazine intermediate.

Attachment of the Trifluorophenyl Group: The trifluorophenyl group is attached through a coupling reaction, often using reagents like trifluorophenylboronic acid and a palladium catalyst.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

Catalysts: Using catalysts like palladium to facilitate coupling reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with bis(morpholino-1,3,5-triazine) urea derivatives, such as those reported in the 2010 study (). Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects:

Key Structural Differences

- Triazine Substituents: Target Compound: 4-(Dimethylamino) and 6-(pyrrolidin-1-yl) groups. Analogues (): 4,6-Dimorpholin-4-yl groups (e.g., compounds 14, 15, 16).

Aryl Urea Substituents :

- Target Compound : 2,3,4-Trifluorophenyl group.

- Analogues : 2,4-Difluorophenyl (compound 14 ), 4-(hydroxymethyl)phenyl (compound 15 ), and 4-(1-hydroxyethyl)phenyl (compound 16 ).

- Impact : The trifluorophenyl group in the target compound introduces greater electronegativity and steric bulk compared to difluorophenyl or hydroxyl-substituted analogues, which may enhance binding to hydrophobic pockets in biological targets.

Physicochemical and Functional Insights

- Polarity and Solubility: Morpholino-containing analogues (e.g., 14–16) likely exhibit higher aqueous solubility due to their oxygen-rich substituents, whereas the target compound’s pyrrolidinyl and dimethylamino groups may reduce polarity, favoring membrane permeability .

- Synthetic Challenges : Low yields (26–27%) in analogues 14 and 15 suggest inherent difficulties in urea-forming reactions with triazine-aniline intermediates, a challenge that may extend to the target compound’s synthesis.

Research Findings and Implications

- The trifluorophenyl group in the target compound may improve selectivity for kinases with hydrophobic active sites.

- Metabolic Stability : Hydroxymethyl- or hydroxyethyl-substituted analogues (15 , 16 ) introduce metabolically labile groups, whereas the target compound’s trifluorophenyl group may enhance metabolic stability due to fluorine’s resistance to oxidation.

Biologische Aktivität

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. Its unique structural features, including a triazine ring and a trifluorophenyl group, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 394.4 g/mol. The presence of the dimethylamino and pyrrolidinyl groups enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer properties. Below are some key findings:

Anticancer Activity

- Inhibition of Cell Growth : Research has shown that derivatives similar to 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea significantly inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer). For instance, compounds with similar structural motifs demonstrated complete disruption of colony growth at concentrations as low as 1 μM in MDA-MB-231 cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve multiple pathways, including apoptosis induction and cell cycle arrest. Studies indicate that triazine derivatives can interfere with signaling pathways critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications to the core structure can significantly influence biological activity. For example:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Pyrrolidinyl Substituent : Contributes to increased binding affinity to target proteins involved in cancer progression.

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1 | Apoptosis induction |

| Compound B | Panc-1 | 2 | Cell cycle arrest |

| 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea | MDA-MB-231 | < 1 | Disruption of colony formation |

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- A study published in Cancer Research highlighted a triazine derivative that exhibited potent anticancer activity against various solid tumors when administered in vivo .

- Another investigation focused on the pharmacokinetics and biodistribution of similar compounds in animal models, demonstrating favorable profiles for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.